molecular formula C12H13N3O3 B12107977 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12107977
M. Wt: 247.25 g/mol
InChI Key: KXWHQIWLFAZMHN-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, often supplied as its stable hydrochloride salt (CAS 1334148-18-3), is a sophisticated chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The compound features a 2,3-dihydro-1,4-benzodioxine moiety, a privileged structure in drug design known for its metabolic stability and ability to confer favorable pharmacokinetic properties. This core structure is strategically hybridized with a 5-methyl-1,2,4-oxadiazole ring, a heterocycle valued for its role as a bioisostere for ester and amide functionalities, which can enhance membrane permeability and binding affinity to biological targets. This reagent holds particular value for researchers investigating novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The 1,4-benzodioxane scaffold has been identified as a tractable lead for PARP1 inhibition, a critical target in oncology due to its role in DNA repair processes in cancer cells . Inhibition of PARP1 is a validated strategy for selectively targeting cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations. The molecular architecture of this compound, combining the benzodioxane system with an oxadiazole heterocycle, makes it a promising candidate for the development of next-generation anticancer agents and provides a versatile building block for scaffold hopping and structure-activity relationship (SAR) studies aimed at improving potency and overcoming drug resistance . The compound is offered with guaranteed high purity and is strictly for research applications. It is not for diagnostic or therapeutic use in humans. Researchers should handle this product with appropriate safety precautions, referencing the supplied Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C12H13N3O3/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6,11H,4-5,13H2,1H3

InChI Key

KXWHQIWLFAZMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

Preparation Methods

Key Steps in Synthesis:

  • Benzodioxane Core Synthesis :

    • Formation of the benzodioxane scaffold via alkylation or cyclization.

    • Functionalization at the 6-position to introduce a methanamine group.

  • Oxadiazole Core Synthesis :

    • Construction of the 5-methyl-1,2,4-oxadiazole ring using nitriles and hydroxylamine derivatives.

  • Coupling Methodology :

    • Reductive amination or nucleophilic substitution to link the benzodioxane and oxadiazole components.

Benzodioxane Core Synthesis and Functionalization

Benzodioxane Formation

The benzodioxane scaffold is typically synthesized via alkylation of catechol derivatives . For example:

  • 1,2-Dibromoethane reacts with 2,3-dihydroxybenzoic acid in the presence of K₂CO₃ to form 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid.

  • Subsequent esterification (e.g., with methanol/H₂SO₄) and hydrolysis yields carboxylic acid intermediates.

Table 1: Benzodioxane Core Synthesis

StepReagents/ConditionsProductYieldReference
11,2-Dibromoethane, K₂CO₃, DMF, 65°C2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid84%
2SOCl₂, refluxAcyl chloride intermediate85%
3LiOH, H₂OCarboxylic acidN/A

Functionalization at the 6-Position

The 6-position is functionalized to introduce a methanamine group. A common approach involves reductive amination :

  • 2,3-Dihydrobenzo[b]dioxin-6-carboxaldehyde reacts with ammonia or primary amines in the presence of NaBH₃CN or Raney nickel under hydrogen.

Example: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine

  • Oxidation : 2,3-Dihydrobenzo[b]dioxin-6-ethylamine is oxidized to the aldehyde using CrO₃ or other oxidizing agents.

  • Reductive Amination : The aldehyde reacts with ammonia and NaBH₃CN in dichloroethane (60°C, 60 hrs) to form the methanamine derivative.

Oxadiazole Core Synthesis

The 5-methyl-1,2,4-oxadiazole ring is synthesized via condensation reactions involving nitriles and hydroxylamine derivatives.

Key Steps

  • Nitrile Synthesis :

    • 5-Methyl-1,2,4-oxadiazol-3-amine is prepared by reacting acetonitrile with hydroxylamine in the presence of a catalyst (e.g., H₂SO₄).

  • Functionalization :

    • The amine group is protected or modified for subsequent coupling.

Table 2: Oxadiazole Core Synthesis

StepReagents/ConditionsProductYieldReference
1Acetonitrile, NH₂OH·HCl, H₂SO₄5-Methyl-1,2,4-oxadiazol-3-amine75%
2Boc₂O, DMAP, THFBoc-protected oxadiazole amine90%

Coupling Methodologies

The methanamine bridge is introduced via reductive amination or nucleophilic substitution .

Reductive Amination

  • Benzodioxane aldehyde reacts with oxadiazole amine in the presence of NaBH₃CN or H₂/Pd-C .

  • Example:

    • (2,3-Dihydrobenzo[b]dioxin-6-yl)aldehyde + 5-Methyl-1,2,4-oxadiazol-3-amine → Target compound (yield: ~60–70%).

Table 3: Reductive Amination Conditions

SubstrateAmineReducing AgentSolventYieldReference
2,3-Dihydrobenzo[b]dioxin-6-carboxaldehyde5-Methyl-1,2,4-oxadiazol-3-amineNaBH₃CNDCE60%
2,3-Dihydrobenzo[b]dioxin-6-yl ketone5-Methyl-1,2,4-oxadiazol-3-amineH₂, Pd/CEtOH70%

Nucleophilic Substitution

  • Benzodioxane chloride (e.g., from acyl chloride intermediate ) reacts with oxadiazole amine under basic conditions (e.g., K₂CO₃ , DMF).

Example:

  • Acyl Chloride Formation :

    • 2,3-Dihydrobenzo[b]dioxin-6-carboxylic acid reacts with SOCl₂ to form the acyl chloride.

  • Amination :

    • The acyl chloride reacts with 5-Methyl-1,2,4-oxadiazol-3-amine in DMF, yielding the amide intermediate. Subsequent reduction (e.g., LiAlH₄) forms the methanamine bridge.

Optimization and Challenges

Steric and Electronic Effects

  • Benzodioxane Substituents : Electron-donating groups (e.g., methoxy) at the 6-position may enhance reactivity in coupling reactions.

  • Oxadiazole Stability : The 5-methyl group improves stability under acidic/basic conditions, facilitating purification.

Purification Strategies

  • Chromatography : Silica gel or reverse-phase HPLC is used to isolate the target compound.

  • Crystallization : Recrystallization from methanol or ethyl acetate yields high-purity material (>95%).

Case Studies and Patents

Synthesis of PARP1 Inhibitors

A study on PARP1 inhibitors details the synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxamide , demonstrating the feasibility of benzodioxane functionalization .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps starting from the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under specific conditions using bases like sodium carbonate in an aqueous medium. The purification process is crucial to isolate the final product effectively. For industrial applications, continuous flow reactors and automated systems are employed to enhance efficiency and yield .

Medicinal Chemistry

  • Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties by interfering with essential metabolic processes in bacteria. It has been shown to inhibit bacterial growth by disrupting folic acid synthesis .
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to therapeutic effects in cancer treatment .

Materials Science

The unique structure of this compound makes it a candidate for developing new materials with tailored properties. Its chemical stability and reactivity allow for potential applications in creating advanced composites or polymers .

Biological Studies

The interactions of this compound with various biological targets are being investigated to understand its therapeutic potential further. Preliminary studies suggest that it may modulate immune responses and restore immune function at low concentrations .

Case Studies

One notable case study involved the use of this compound in a rescue assay utilizing mouse splenocytes. The results indicated that the compound could significantly restore immune function at concentrations as low as 100 nM. This finding highlights its potential as a therapeutic agent in immunological contexts .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth by interfering with folic acid synthesis .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Key Observations :

  • The oxadiazole ring in the target compound (vs.
  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 19) improve metabolic stability compared to the target compound’s methyl group, as seen in other oxadiazole derivatives .

Key Observations :

  • The target compound’s methanamine linker is a common feature in benzodioxin derivatives, synthesized via reductive amination or microwave-assisted methods .
  • High purity (>95%) is achievable for oxadiazole derivatives, as demonstrated in , suggesting scalable synthesis for the target compound .

Structure-Activity Relationships (SAR)

  • Benzodioxin Core : Essential for π-π stacking interactions in enzyme binding, as seen in cathepsin X inhibitors .
  • Oxadiazole vs. Triazole : Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to oxidative degradation .
  • Substituent Effects : The 5-methyl group on the oxadiazole (target compound) may offer a balance between lipophilicity (LogP ~1.8) and steric bulk, whereas bulkier groups (e.g., trifluoromethyl) enhance target affinity but may reduce solubility .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine , with CAS number 1155537-81-7 , is a complex organic molecule that combines a benzodioxin moiety with an oxadiazole. This structural combination suggests potential biological activities that merit investigation. This article aims to detail the biological activity of this compound based on existing research findings, including its mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
IUPAC Name(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
InChI KeyKXWHQIWLFAZMHN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways critical for bacterial growth and other cellular functions. For instance, it has been noted to potentially interfere with folic acid synthesis in bacteria, leading to antibacterial effects .

Biological Assays and Efficacy

Research has demonstrated that (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine exhibits significant biological activity in various assays:

  • Antibacterial Activity : In vitro studies have shown that this compound can inhibit the growth of several bacterial strains. Its mechanism appears to involve interference with essential metabolic processes .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and transcription elongation .

Comparative Studies

Comparative studies with similar compounds reveal the unique properties of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine:

Compound NameActivity TypeEfficacy
2,3-Dihydrobenzo[b][1,4]dioxin-6-ylbenzenesulfonamideAntibacterialModerate
6-acetyl-1,4-benzodioxaneSynthetic applicationsLow
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylisoxazole)Enzyme inhibitionHigh

This table illustrates that while other compounds may have antibacterial properties or utility in synthetic applications, the target compound shows higher efficacy in enzyme inhibition.

Case Studies

A notable case study involved the use of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine in a rescue assay using mouse splenocytes. The compound was able to restore immune function significantly at concentrations as low as 100 nM . This study highlights its potential as a therapeutic agent in immunological contexts.

Q & A

Q. What synthetic strategies are recommended for preparing (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine?

  • Methodological Answer : The synthesis typically involves coupling a benzodioxin-derived amine with a pre-functionalized oxadiazole moiety. Key steps include:
  • Step 1 : Preparation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine .
  • Step 2 : Functionalization of the benzodioxin core with an amine group using reductive amination or nucleophilic substitution .
  • Step 3 : Coupling via amide bond formation or nucleophilic aromatic substitution, optimized for regioselectivity.
    Critical Parameters :
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Catalytic Pd or Cu for cross-coupling steps (yields: 60-80% after purification) .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; oxadiazole C=O at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.12).
  • HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Test DMF, THF, and toluene for solubility and reactivity.
  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. CuI in Ullmann-type couplings.
  • Temperature Control : Thermal stability studies (e.g., 80–120°C) to minimize decomposition.

Table 1 : Example Optimization Data for Step 3 Coupling

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF10078
CuIDMSO12065
NoneTHF8042
Source: Adapted from synthesis protocols in

Q. What computational methods predict electronic properties relevant to bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can:
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Predict HOMO/LUMO gaps (e.g., ~4.2 eV for benzodioxin-oxadiazole hybrids) to assess redox activity .
  • Validate docking interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Dose-Response Curves : Generate IC₅₀ values under varied pH/temperature conditions.
  • Metabolic Stability Tests : Monitor degradation in liver microsomes to rule out false negatives .

Methodological Frameworks

Q. What experimental designs are suitable for studying environmental fate or toxicity?

  • Methodological Answer : Adapt protocols from environmental chemistry studies:
  • Biodegradation Assays : OECD 301F framework to assess half-life in soil/water matrices .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) with HPLC monitoring of parent compound degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.